molecular formula C12H10O2 B7779008 Methyl 1-naphthoate CAS No. 28804-90-2

Methyl 1-naphthoate

Cat. No.: B7779008
CAS No.: 28804-90-2
M. Wt: 186.21 g/mol
InChI Key: HMRROBKAACRWBP-UHFFFAOYSA-N
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Description

Methyl 1-naphthoate is an organic compound with the molecular formula C12H10O2. It is a methyl ester derivative of 1-naphthoic acid and is commonly used in organic synthesis and various industrial applications. The compound is known for its aromatic properties and is often utilized as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-naphthoate can be synthesized through the esterification of 1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form naphthoquinones.

    Reduction: The compound can be reduced to form 1-naphthalenemethanol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: 1-Naphthalenemethanol

    Substitution: Various substituted naphthoates

Scientific Research Applications

Methyl 1-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: this compound is utilized in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of methyl 1-naphthoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Methyl 2-naphthoate
  • Ethyl 1-naphthoate
  • Methyl 1-hydroxy-2-naphthoate

Comparison: Methyl 1-naphthoate is unique due to its specific ester functional group attached to the 1-position of the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, methyl 1-hydroxy-2-naphthoate has an additional hydroxyl group, which significantly alters its solubility and reactivity in biological systems .

Properties

IUPAC Name

methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030976
Record name Methyl 1-naphthoate
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28804-90-2, 2459-24-7
Record name Methyl naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl 1-naphthoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl naphthoate
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Synthesis routes and methods

Procedure details

The synthesis method of Example 7-(1) was applied. 1--Naphthoic acid (4.97 g), methanol (10 ml), 1,2-dichloroethane (12 ml) and concentrated sulfuric acid (0.6 ml) were used as reagents and the mixture was stirred at 60° C. for 17 hours. After the reaction, the mixture was extracted with ether to give 4.35 g of a pale-yellow transparent liquid (yield 87%).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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